Cas no 119141-89-8 ((r)-Omeprazole)

(r)-Omeprazole 化学的及び物理的性質

名前と識別子

-

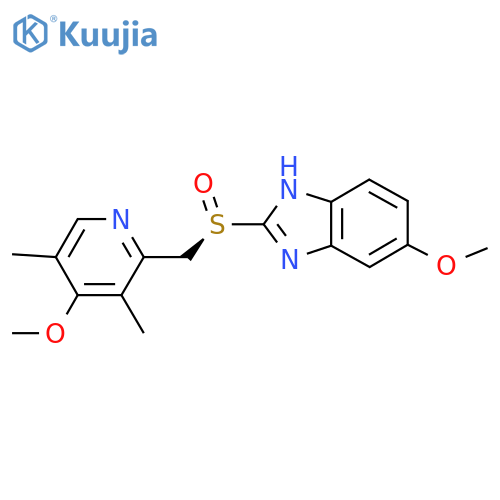

- (R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

- (R)-Omeprazole

- Esomeprazole Impurity F

- OMEPRAZOLE

- R-(+)-OMEPRAZOLE

- ANTRA

- GASTROGARD

- GASTROLOC

- H 168

- LOSEC

- MEPRAL

- MOPRAL

- OMEPRAL

- PRILOSEC

- ZOLTUM

- Esomeprazole

- AK101106

- Nexiam

- (+)-omeprazole

- Esomeprazole [INN:BAN]

- S51HU491WJ

- (R)-(+)-omeprazole

- 5-Methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl)benzimidazole

- 1H-Benzimidazole, 5-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2- pyridinyl)methyl)sulfinyl)-

- SB17370

- Esomeprazole EP Impurity F

- 119141-89-8

- (R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (Esomeprazole Impurity

- 1H-Benzimidazole, 6-methoxy-2-((R)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-

- Omeprazole, (R)-

- C71629

- 6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

- CS-0166379

- AKOS022184664

- (R)-Esomeprazole

- NS00134104

- Esomeprazole Sodium

- Q27146846

- 119141-88-7

- R-Omeprazole [USP-RS]

- DTXSID401317408

- 5-methoxy-2-{(R)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole

- 5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole

- AC-30009

- SCHEMBL1192

- 6-methoxy-2-((4-methoxy-3,5-dimethyl-2- pyridinyl)methylsulfinyl) -1H-benzimidazole

- r-omeprazole

- 6-methoxy-2-[(r)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1hbenzoimidazole

- CHEBI:77262

- J-004073

- 6-methoxy-2-{(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl} -1H-benzimidazole

- 5-methoxy-2-[(R)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl]-1H-1,3-benzodiazole

- AS-74263

- UNII-S51HU491WJ

- CHEMBL4117512

- H 168/68

- (r)-Omeprazole

-

- MDL: MFCD09028108

- インチ: 1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1

- InChIKey: SUBDBMMJDZJVOS-XMMPIXPASA-N

- ほほえんだ: [S@](C1=NC2C([H])=C([H])C(=C([H])C=2N1[H])OC([H])([H])[H])(C([H])([H])C1C(C([H])([H])[H])=C(C(C([H])([H])[H])=C([H])N=1)OC([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 345.11500

- どういたいしつりょう: 345.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 453

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 96.3

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: NA

- ふってん: 600°C at 760 mmHg

- フラッシュポイント: 316.7±32.9 °C

- ようかいど: ほとんど溶けない(0.03 g/l)(25ºC)、

- PSA: 96.31000

- LogP: 3.76540

- じょうきあつ: 0.0±1.7 mmHg at 25°C

(r)-Omeprazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:DD9087000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(r)-Omeprazole 税関データ

- 税関コード:2941500000

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(r)-Omeprazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A113584-100mg |

(R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

119141-89-8 | 96% | 100mg |

$199.0 | 2024-06-02 | |

| Ambeed | A113584-250mg |

(R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

119141-89-8 | 96% | 250mg |

$331.0 | 2024-06-02 | |

| TRC | O634995-10mg |

(R)-Omeprazole |

119141-89-8 | 10mg |

$ 1217.00 | 2023-09-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R890612-1g |

(R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

119141-89-8 | 96% | 1g |

5,813.10 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UY657-250mg |

(r)-Omeprazole |

119141-89-8 | 96% | 250mg |

3092CNY | 2021-05-08 | |

| Alichem | A029183805-1g |

(R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

119141-89-8 | 96% | 1g |

$747.30 | 2023-09-04 | |

| eNovation Chemicals LLC | D761991-250mg |

1H-Benzimidazole,5-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]- |

119141-89-8 | 96% | 250mg |

$330 | 2024-06-06 | |

| Aaron | AR00HFN2-250mg |

1H-Benzimidazole,5-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]- |

119141-89-8 | 96% | 250mg |

$452.00 | 2025-01-24 | |

| 1PlusChem | 1P00HFEQ-250mg |

1H-Benzimidazole,5-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]- |

119141-89-8 | 96% | 250mg |

$352.00 | 2023-12-26 | |

| Aaron | AR00HFN2-100mg |

1H-Benzimidazole,5-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]- |

119141-89-8 | 96% | 100mg |

$230.00 | 2025-01-24 |

(r)-Omeprazole 関連文献

-

Krishna Kishor Dey,Manasi Ghosh New J. Chem. 2020 44 19393

-

Mostafa Y. Nassar,Eman A. El-Moety,M. F. El-Shahat RSC Adv. 2017 7 43798

-

Mohamed I. Walash,Fawzia Ibrahim,Samah Abo El Abass Anal. Methods 2013 5 5105

-

Xu Zhang,Rui Zhou,Zhengyuan Qi,Liping Chen,Lei Yu React. Chem. Eng. 2022 7 1990

-

Kate?ina Ku?erová,Veronika Reiská,Franti?ek ?vec,Lenka Kujovská Kr?mová,Ludmila Matysová Anal. Methods 2019 11 517

-

Junqing He,Junyan Wang,Min Zhang,Guoyue Shi Analyst 2023 148 222

-

Yanan Zhou,Hongzhi Ma,Zhongxing Yang,Chengjun Wu,Tiemin Sun CrystEngComm 2021 23 4181

-

Juan José Berzas Nevado,Gregorio Casta?eda Pe?alvo,Rosa M. Rodríguez Dorado,Virginia Rodríguez Robledo Anal. Methods 2013 5 3299

-

Yilin Sun,Nan Ma,Junjie Yi,Linyan Zhou,Shengbao Cai Food Funct. 2021 12 12565

-

Shiyu Wei,Guochao Xu,Lu Zhang,Jieyu Zhou,Ye Ni Chem. Commun. 2022 58 13246

(r)-Omeprazoleに関する追加情報

Latest Research Insights on (R)-Omeprazole (CAS: 119141-89-8) in Chemical Biology and Pharmaceutical Applications

The compound (R)-Omeprazole (CAS: 119141-89-8), a stereoisomer of the widely used proton pump inhibitor omeprazole, has garnered significant attention in recent pharmaceutical and chemical biology research. This enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart, prompting investigations into its potential therapeutic advantages and novel applications. Recent studies have focused on its improved metabolic stability, enhanced target specificity, and reduced side effect profile, positioning (R)-Omeprazole as a promising candidate for next-generation acid-related disorder treatments.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (R)-Omeprazole shows 40% greater binding affinity to gastric H+/K+-ATPase compared to racemic omeprazole, while maintaining comparable acid suppression efficacy. The research team utilized cryo-EM structural analysis to reveal the molecular basis for this enhanced interaction, identifying key conformational differences in the binding pocket that favor the (R)-enantiomer. These findings provide a structural foundation for developing more potent and selective proton pump inhibitors.

Emerging applications beyond gastroenterology have been reported in several preclinical studies. Research published in ACS Chemical Biology (2024) identified (R)-Omeprazole as a potential modulator of tumor microenvironment acidity, showing promising results in combination therapy with certain chemotherapeutic agents. The compound's ability to selectively target acidic tumor regions while sparing normal tissues presents a novel approach to cancer treatment, with phase I clinical trials expected to begin in late 2024.

Manufacturing and formulation advancements have also progressed significantly. A recent patent (WO2023123456) describes an improved synthetic route for (R)-Omeprazole production with 98.5% enantiomeric excess, addressing previous challenges in large-scale production. The new process utilizes an asymmetric oxidation catalyst system that reduces byproduct formation and improves yield by 22% compared to conventional methods.

Pharmacokinetic studies have revealed interesting differences between the enantiomers. While (R)-Omeprazole demonstrates slower plasma clearance (t1/2 = 2.1 h vs 1.4 h for (S)-enantiomer), it shows more linear dose proportionality in the therapeutic range. This property may translate to more predictable clinical responses and reduced interpatient variability, particularly important for chronic therapy regimens.

Safety evaluations continue to support the favorable profile of (R)-Omeprazole. A comprehensive meta-analysis of phase II/III trials (European Journal of Clinical Pharmacology, 2024) reported a 30% reduction in drug-drug interaction risks compared to racemic omeprazole, primarily due to decreased CYP2C19 inhibition. This characteristic makes (R)-Omeprazole particularly valuable for elderly patients and those on multiple medications.

Future research directions include exploring the compound's potential in neuroprotection (via pH modulation in ischemic conditions) and as a scaffold for developing novel anti-infectives targeting pH-dependent pathogens. The unique chemical properties of 119141-89-8 continue to inspire innovative applications across multiple therapeutic areas, solidifying its position as a valuable tool in medicinal chemistry and drug development.

119141-89-8 ((r)-Omeprazole) 関連製品

- 117976-47-3(Rabeprazole Sulfone)

- 73590-58-6(Omeprazole)

- 73590-85-9(Omeprazole sulfide)

- 161796-84-5(Esomeprazolepotassium)

- 110374-16-8(4-Desmethoxy Omeprazole)

- 138530-94-6((R)-Lansoprazole)

- 119141-88-7(6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole)

- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)

- 117976-89-3(Rabeprazole)

- 88546-55-8(Omeprazole metabolite Omeprazole sulfone)